- Stabilizing the interfacial Cu0-Cu+ dual sites toward furfural hydrodeoxygenation to 2-methylfuran via fabricating nest-like copper phyllosilicate precursor, Fuel, 2023, 337,

Cas no 93-51-6 (2-Methoxy-4-methylphenol)

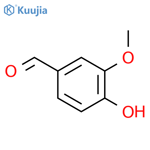

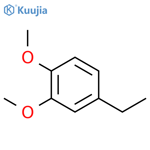

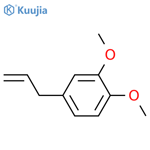

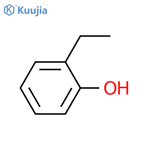

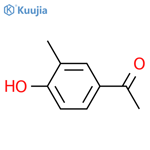

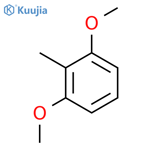

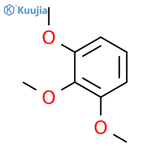

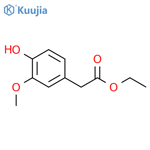

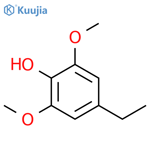

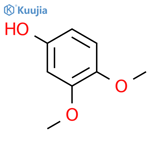

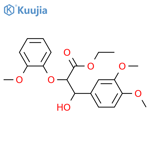

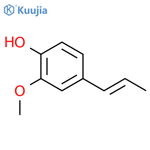

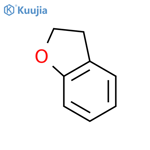

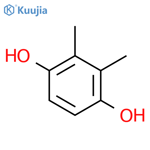

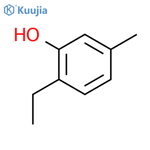

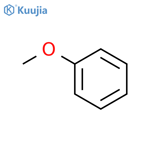

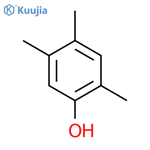

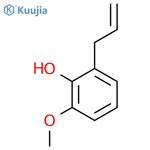

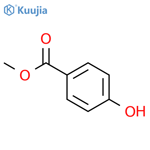

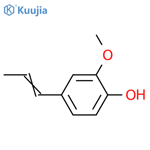

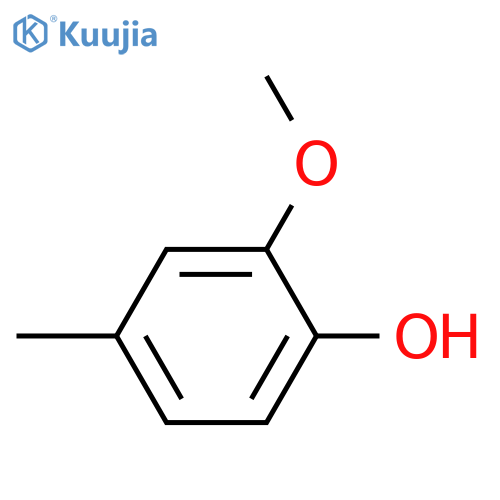

2-Methoxy-4-methylphenol structure

상품 이름:2-Methoxy-4-methylphenol

2-Methoxy-4-methylphenol 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Methoxy-4-methylphenol

- 2-2-Methoxy-4-methylphenol

- Nature 4-Methyl guaiacol

- 2-methoxy-4-cresol

- 2-methoxy-4-methyl-phenol

- 2-Methoxy-p-cresol

- 3-methoxy-4-hydroxytoluene

- 4-Methylguaiacol1000µg

- Creosol

- Homoguaiacol

- p-Creosol

- p-Cresol,2-methoxy

- Phenol,2-methoxy-4-methyl

- p-Methylguaiacol

- 4-Hydroxy-3-methoxy-1-methyl-benzene

- 2-Hydroxy-5-methylanisole

- 4-Methyl guaiacol

- Homocatechol monomethyl ether

- 4-Methylguaiacol

- Phenol, 2-methoxy-4-methyl-

- 4-Hydroxy-3-methoxytoluene

- p-Cresol, 2-methoxy-

- Rohkcrsol

- Kreosol

- Cresolum drudum

- 4-Methyl-2-methoxyphenol

- Valspice

- 4-Hydroxy-3-methoxy-1-methylbenzene

- Kreosol [German]

- 1-Hydroxy-2-met

- 2-Methoxy-4-methylphenol (ACI)

- Creosol (6CI)

- p-Cresol, 2-methoxy- (8CI)

- 3-Methoxy-4-hydroxybenzaldhyde

- Methyl guaiacol

- Methylguaiacol-4

- NSC 4969

-

- MDL: MFCD00002378

- 인치: 1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3

- InChIKey: PETRWTHZSKVLRE-UHFFFAOYSA-N

- 미소: OC1C(OC)=CC(C)=CC=1

- BRN: 1862340

계산된 속성

- 정밀분자량: 138.06800

- 동위원소 질량: 138.06808

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 1

- 복잡도: 103

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.3

- 토폴로지 분자 극성 표면적: 29.5

- 표면전하: 0

- 상호 변형 이기종 수량: 3

실험적 성질

- 색과 성상: 무색에서 연황색 방향성 액체로 강한 굴절성을 가지고 있다.

- 밀도: 1.092 g/mL at 25 °C(lit.)

- 융해점: 5 °C (lit.)

- 비등점: 221-222 °C(lit.)

- 플래시 포인트: 화씨 온도: 210.2°f

섭씨: 99 ° c - 굴절률: n20/D 1.535-1.539

n20/D 1.537(lit.) - 수용성: Slightly soluble in water.

- PSA: 29.46000

- LogP: 1.70920

- 머크: 2571

- 용해성: 에탄올, 벤젠, 클로로포름, 에틸에테르, 빙초산 등과 혼용할 수 있으며 물에 약간 용해된다.

- FEMA: 2671

2-Methoxy-4-methylphenol 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H302-H315-H319

- 경고성 성명: P301 + P312 + P330-P305 + P351 + P338

- 위험물 운송번호:2810

- WGK 독일:3

- 위험 범주 코드: 22-36/37/38

- 보안 지침: S26-S36-S24/25

- 포카표 F사이즈:10

- RTECS 번호:GP1755000

-

위험물 표지:

- 위험 등급:6.1(a)

- 패키지 그룹:II

- TSCA:Yes

- 저장 조건:Store at room temperature

- 위험 용어:R36/37/38

- 포장 등급:II

- 보안 용어:6.1(a)

2-Methoxy-4-methylphenol 세관 데이터

- 세관 번호:29095090

- 세관 데이터:

?? ?? ??:

2909500000개요:

2909500000. 에테르페놀\에테르알코올페놀 및 그 할로겐화\황화\아질기 또는 아질기 파생물.부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2909500000 에테르페놀, 에테르알코올페놀 및 그 할로겐대, 술폰화, 질화 또는 아질화 파생물 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:5.5% General tariff:30.0%

2-Methoxy-4-methylphenol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014003149-500mg |

2-Hydroxy-5-methylanisole |

93-51-6 | 97% | 500mg |

$815.00 | 2023-08-31 | |

| abcr | AB117720-25 g |

2-Methoxy-4-methylphenol, 98%; . |

93-51-6 | 98% | 25g |

€80.40 | 2023-05-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M351A-100g |

2-Methoxy-4-methylphenol |

93-51-6 | 98% | 100g |

¥205.0 | 2022-05-30 | |

| ChemScence | CS-W021711-1000g |

Creosol |

93-51-6 | 99.82% | 1000g |

$158.0 | 2021-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068319-250g |

Creosol |

93-51-6 | 98% | 250g |

¥247.00 | 2024-04-25 | |

| TRC | M305055-10g |

2-Methoxy-4-methylphenol |

93-51-6 | 10g |

$69.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M10580-500g |

Creosol |

93-51-6 | 500g |

¥536.0 | 2021-09-08 | ||

| Apollo Scientific | OR8723-100g |

2-Methoxy-4-methylphenol |

93-51-6 | 98% | 100g |

£42.00 | 2025-02-20 | |

| Apollo Scientific | OR8723-500g |

2-Methoxy-4-methylphenol |

93-51-6 | 98% | 500g |

£105.00 | 2025-02-20 | |

| Enamine | EN300-18155-0.05g |

2-methoxy-4-methylphenol |

93-51-6 | 95% | 0.05g |

$19.0 | 2023-09-19 |

2-Methoxy-4-methylphenol 합성 방법

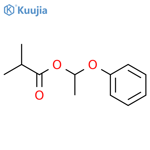

합성회로 1

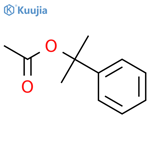

합성회로 2

합성회로 3

반응 조건

1.1 Catalysts: Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… (defected derivatives) Solvents: Isopropanol ; 6 h, 150 °C

참조

- Unveiling and understanding the remarkable enhancement in the catalytic activity by the defect creation in UIO-66 during the catalytic transfer hydrodeoxygenation of vanillin with isopropanol, Applied Catalysis, 2023, 325,

합성회로 4

합성회로 5

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium , Melamine resin (mesoporous sulfonated) Solvents: Water ; 2 h, 110 °C

참조

- Promotion of sulfonic acid groups on biomass carbons loading ultrafine palladium nanoparticles for the efficient hydrodeoxygenation of vanillin in water, Current Research in Green and Sustainable Chemistry, 2022, 5,

합성회로 6

반응 조건

1.1 Reagents: Hydrogen Catalysts: Cobalt , Zinc Solvents: Water ; 2 h, 0.7 MPa, 130 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

참조

- Highly-efficient and magnetically-separable ZnO/Co@N-CNTs catalyst for hydrodeoxygenation of lignin and its derived species under mild conditions, Green Chemistry, 2019, 21(5), 1021-1042

합성회로 7

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon , ZIF 8 Solvents: Water ; 2 h, 0.2 MPa, 90 °C

참조

- Palladium nanoparticles stabilized with N-doped porous carbons derived from metal-organic frameworks for selective catalysis in biofuel upgrade: the role of catalyst wettability, Green Chemistry, 2016, 18(5), 1212-1217

합성회로 8

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

1.3 Reagents: Carbon dioxide

2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

2.2 Reagents: Water ; rt

3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

1.3 Reagents: Carbon dioxide

2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

2.2 Reagents: Water ; rt

3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

참조

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

합성회로 9

반응 조건

1.1 250 h

참조

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

합성회로 10

반응 조건

1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C

참조

Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst

,

ACS Sustainable Chemistry & Engineering,

2020,

8(50),

18455-18467

합성회로 11

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium , Boronic acid, B,B′-[1,1′-biphenyl]-4,4′-diylbis-, polymer with 1,1′,1′′,1′′′-met… Solvents: Isopropanol , Water ; 2 h, 1 MPa, 70 °C

참조

- Palladium catalysts based on porous aromatic frameworks for vanillin hydrogenation: Tuning the activity and selectivity by introducing functional groups, Catalysis Communications, 2022, 170,

합성회로 12

반응 조건

1.1 Reagents: Sodium carbonate , Hydrogen Catalysts: 2410987-96-9 Solvents: Methanol ; 1 h, 20 bar, 150 °C

참조

- Determining the Catalyst Properties That Lead to High Activity and Selectivity for Catalytic Hydrodeoxygenation with Ruthenium Pincer Complexes, Organometallics, 2020, 39(5), 662-669

합성회로 13

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium , MIL 101(Cr) (sulfonic acid-functionalized) Solvents: Water ; 0.5 MPa, rt → 100 °C; 120 min, 100 °C

참조

- Palladium nanoparticles incorporated within sulfonic acid-functionalized MIL-101(Cr) for efficient catalytic conversion of vanillin, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(33), 17008-17015

합성회로 14

합성회로 15

합성회로 16

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Water ; 1 h, 1 MPa, 150 °C

참조

- Synthesis of Palladium Nanoparticles Supported on Mesoporous N-Doped Carbon and Their Catalytic Ability for Biofuel Upgrade, Journal of the American Chemical Society, 2012, 134(41), 16987-16990

합성회로 17

반응 조건

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Zirconium tetrabutoxide , Zirconium dioxide , Palladium , Zirconium oxychloride Solvents: 1-Butanol ; 1 h, 25 °C

참조

- Critical role of support crystal structures on highly selective hydrodeoxygenation of lignin-derived vanillin over Pd/ZrO2 catalysts, Fuel Processing Technology, 2023, 249,

합성회로 18

합성회로 19

합성회로 20

합성회로 21

합성회로 22

합성회로 23

합성회로 24

반응 조건

1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled

1.2S:H2O, 10 min, cooled

1.2S:H2O, 10 min, cooled

참조

- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

합성회로 25

반응 조건

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; rt

2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

1.2 Reagents: Water ; rt

2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

참조

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

합성회로 26

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux

2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

2.3 Reagents: Carbon dioxide

3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

3.2 Reagents: Water ; rt

4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

2.3 Reagents: Carbon dioxide

3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

3.2 Reagents: Water ; rt

4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

참조

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

합성회로 27

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

참조

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

합성회로 28

반응 조건

1.1 250 h

참조

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

합성회로 29

반응 조건

1.1 Catalysts: Choline chloride , Imidazole ; 150 °C

참조

Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism

,

International Journal of Biological Macromolecules,

2021,

193,

319-327

합성회로 30

반응 조건

1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C

참조

Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol

,

RSC Advances,

2023,

13(43),

30022-30039

2-Methoxy-4-methylphenol Raw materials

- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate

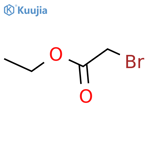

- Ethyl bromoacetate

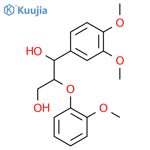

- Veratraldehyde

- Vanillin

- Sulfate Lignin

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

- Lignin

- Ethyl 2-(2-methoxyphenoxy)acetate

- Guaiacol

- Vanillyl alcohol

2-Methoxy-4-methylphenol Preparation Products

- 3,4-Dimethoxytoluene (494-99-5)

- 3,5-Dimethylbenzyl alcohol (27129-87-9)

- 2,6-dimethoxy-4-propylphenol (6766-82-1)

- Ethyl vanillate (617-05-0)

- Anisole (100-66-3)

- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)

- 2-Methyl-1H-indene (2177-47-1)

- 4-Ethylguaiacol (2785-89-9)

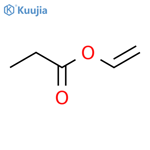

- Vinyl Propionate (stabilized with MEHQ) (105-38-4)

- 2-Ethyl-4-methylphenol (3855-26-3)

- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)

- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)

- 3,4-Dimethoxyphenol (2033-89-8)

- 2-Methoxy-4-propylphenol (2785-87-7)

- 2-Hydroxybenzaldehyde (90-02-8)

- 2-Phenoxyethyl isobutyrate (103-60-6)

- Cyclopentanone (120-92-3)

- Vanillin (121-33-5)

- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)

- 2',4'-Dimethoxypropiophenone (831-00-5)

- Indane (496-11-7)

- 1-methylcyclopenta-1,3-diene (96-39-9)

- 3-methylcyclopent-2-en-1-one (2758-18-1)

- Coumaran (496-16-2)

- 4,5-Dimethylbenzene-1,3-diol (527-55-9)

- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)

- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)

- 1-Methyl-1H-indene (767-59-9)

- 2-Ethylphenol (90-00-6)

- 2-Methoxy-4-methylphenol (93-51-6)

- 3′,5′-Dimethoxyacetophenone (39151-19-4)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 3-Methylcatechol (488-17-5)

- 2,6-Dimethylnaphthalene (581-42-0)

- Guaiacol (90-05-1)

- 2,4,5-trimethylphenol (496-78-6)

- 2,3-Xylohydroquinone (608-43-5)

- Syringaldehyde (134-96-3)

- Homovanillyl alcohol (2380-78-1)

- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)

- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)

- Isoeugenol (97-54-1)

- 1-Ethyl-2,4-dimethylbenzene (874-41-9)

- 3,4,5-Trimethoxytoluene (6443-69-2)

- Ethyl Hydroferulate (61292-90-8)

- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)

- Phenol, 3-ethoxy-5-methyl- (24741-99-9)

- 4-Methylcatechol (452-86-8)

- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)

- 2,6-Dimethoxytoluene (5673-07-4)

- Methyl Eugenol (93-15-2)

- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)

- 2-Methyl-2-cyclopentenone (1120-73-6)

- Gigantol (83088-28-2)

- 2-Ethyl-5-methylphenol (1687-61-2)

- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)

- 4-Propylphenol (645-56-7)

- 2,3-Dihydroxybenzaldehyde (24677-78-9)

- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)

- 2-Cyclopentenone (930-30-3)

- 4-Hydroxy-3-methoxyphenylacetic Acid (306-08-1)

- 2(1H)-Pyrimidinone,5-(1-methylpropyl)-, (S)- (9CI) (127473-64-7)

- Eugenol (97-53-0)

- 2-Ethyl Toluene (611-14-3)

- 2,3,5-Trimethyphenol (697-82-5)

- 4-Ethylresorcinol (2896-60-8)

- 2,6-Dimethoxyphenol (91-10-1)

- Methyl Paraben (99-76-3)

- 4-Methoxy-1-ethylbenzene (1515-95-3)

- 3-Ethylphenol (620-17-7)

- 2,4,6-Trimethylphenol (527-60-6)

- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)

- Veratrole (91-16-7)

- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)

- 4-allyl-2,6-dimethoxyphenol (6627-88-9)

- 1,2-Dihydroxyindane (4370-02-9)

- 2-methoxy-3-methylphenol (18102-31-3)

- 4-Ethylphenol (123-07-9)

- Indene (95-13-6)

- Benzaldehyde (100-52-7)

- 1,2,3-Trimethoxybenzene (634-36-6)

2-Methoxy-4-methylphenol 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd

골드 회원

(CAS:93-51-6)2-Methoxy-4-methylphenol

주문 번호:8064205

인벤토리 상태:in Stock

재다:Company Customization

순결:98%

마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:10

가격 ($):discuss personally

2-Methoxy-4-methylphenol 관련 문헌

-

Abdulrahman S. Alwehaibi,Duncan J. Macquarrie,Moray S. Stark Green Chem. 2016 18 2762

-

Zhibin Zhu,Hongyi Tan,Jin Wang,Shuzhen Yu,Kebin Zhou Green Chem. 2014 16 2636

-

Zhibin Zhu,Hongyi Tan,Jin Wang,Shuzhen Yu,Kebin Zhou Green Chem. 2014 16 2636

-

4. Enhancing the quality of bio-oil from catalytic pyrolysis of kraft black liquor ligninJiao Chen,Chao Liu,Shubin Wu,Jiajin Liang,Ming Lei RSC Adv. 2016 6 107970

-

Virendra Ranaware,Deepak Verma,Rizki Insyani,Asim Riaz,Seung Min Kim,Jaehoon Kim Green Chem. 2019 21 1021

93-51-6 (2-Methoxy-4-methylphenol) 관련 제품

- 494-99-5(3,4-Dimethoxytoluene)

- 6443-69-2(3,4,5-Trimethoxytoluene)

- 1195-09-1(2-Methoxy-5-methylphenol)

- 6638-05-7(Methylsyringol)

- 1388036-75-6(3-Cyano-5-methylphenylhydrazine)

- 2140984-26-3(1,1-difluoro-2-methyl-3-(1,3-thiazol-2-yl)propan-2-amine)

- 2580184-56-9(5-{(9H-fluoren-9-yl)methoxycarbonyl}-2H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-4-carboxylic acid)

- 216299-21-7(α-conotoxin Auib)

- 1391052-94-0(4-Dechloro-4-(4-chlorophenyl) Loperamide)

- 1878081-29-8(5-(4,5-diiodo-1H-imidazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-51-6)2-Methoxy-4-methylphenol

순결:99.9%

재다:200kg

가격 ($):문의

Amadis Chemical Company Limited

(CAS:93-51-6)2-Methoxy-4-methylphenol

순결:99%

재다:1kg

가격 ($):161.0